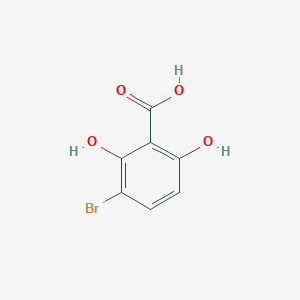

3-Bromo-2,6-dihydroxybenzoic acid

説明

Synthesis Analysis

The synthesis of 3-Bromo-2,6-dihydroxybenzoic acid and its derivatives has been explored through various methods. One approach involves the bromination of dihydroxybenzoic acid precursors. For example, Xu Dong-fang described the synthesis of a bromo-dihydroxybenzoic acid derivative as an intermediate for preparing medicaments, emphasizing the structural identification through Mass Spectrometry and the investigation of synthetic conditions in their lab (Xu Dong-fang, 2000).

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,6-dihydroxybenzoic acid and related compounds has been characterized using various analytical techniques. Studies such as those by P. Loll et al. have shown the structural analogies between brominated benzoic acids and known compounds like aspirin, highlighting the importance of the bromine substitution and its effect on the molecular conformation (P. Loll et al., 1996).

Chemical Reactions and Properties

The reactivity of 3-Bromo-2,6-dihydroxybenzoic acid with N-donor compounds demonstrates its ability to form supramolecular assemblies through hydrogen bonding interactions, as discussed in the work by S. Varughese and V. Pedireddi. This study illustrates the compound's propensity to engage in molecular recognition processes, forming elegant and complex supramolecular architectures (S. Varughese & V. Pedireddi, 2006).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, of 3-Bromo-2,6-dihydroxybenzoic acid derivatives, have been detailed in studies like that of L. MacGillivray and M. Zaworotko. Their work on 2,6-dihydroxybenzoic acid reveals the hydrogen-bonded dimeric structures and herringbone packing motifs typical for this class of compounds (L. MacGillivray & M. Zaworotko, 1994).

Chemical Properties Analysis

Electrochemical studies, such as the oxidation of dihydroxybenzoic acid in the presence of nucleophiles, provide insights into the chemical behavior and potential applications of 3-Bromo-2,6-dihydroxybenzoic acid. A. B. Moghaddam et al.'s research on electrochemical synthesis highlights the compound's utility in generating new benzofuran derivatives, underscoring its versatility in synthetic chemistry (A. B. Moghaddam et al., 2006).

科学的研究の応用

Hydroxybenzoic acids are a group of bioeffective compounds that are major aromatic secondary metabolites found in a variety of plants like spices, vegetables, fruits, and grains . They are known to impart food with typical organoleptic characteristics and link to many health benefits .

Due to the enormous dietary health benefits of hydroxybenzoic acids such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities, they are attracting an ever-growing awareness in food technology, and extensive technical like medical, cosmetic, and pharmaceutical industries .

It is anticipated that the advancement of hydroxybenic acids in functional foods may result in reversing some common illnesses such as inflammation, nervous system upsets, cerebrovascular or cardiovascular illnesses, and diabetes .

- Chemical Properties : 3-Bromo-2,6-dihydroxybenzoic acid is an off-white solid with a molecular formula of C7H5BrO4 and a molecular weight of 233.02 . It has a melting point of 198-200°C and should be stored in a dry place at 2-8°C .

- Safety Information : The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

- Related Compounds : 2,6-Dihydroxybenzoic acid, a related compound, is a secondary metabolite of salicylic acid which has been hydrolyzed by liver enzymes during phase I metabolism .

- Chemical Properties : 3-Bromo-2,6-dihydroxybenzoic acid is an off-white solid with a molecular formula of C7H5BrO4 and a molecular weight of 233.02 . It has a melting point of 198-200°C and should be stored in a dry place at 2-8°C .

- Safety Information : The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

- Related Compounds : 2,6-Dihydroxybenzoic acid, a related compound, is a secondary metabolite of salicylic acid which has been hydrolyzed by liver enzymes during phase I metabolism .

Safety And Hazards

The safety information for 3-Bromo-2,6-dihydroxybenzoic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

3-bromo-2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCLJSXGFAOJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393784 | |

| Record name | 3-bromo-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,6-dihydroxybenzoic acid | |

CAS RN |

26792-49-4 | |

| Record name | 3-bromo-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

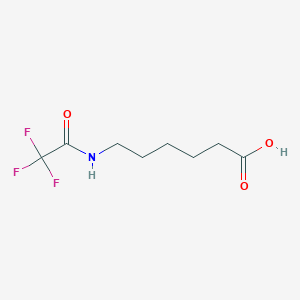

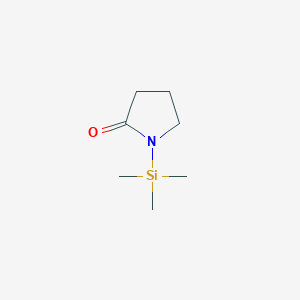

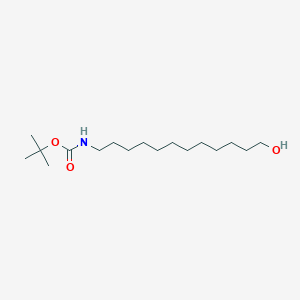

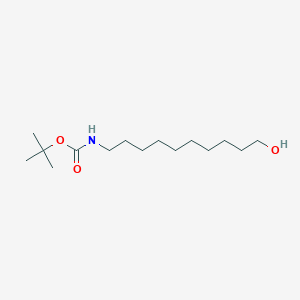

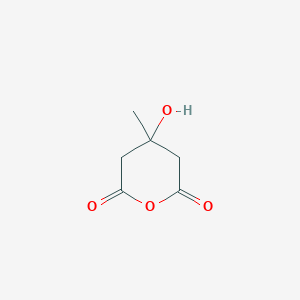

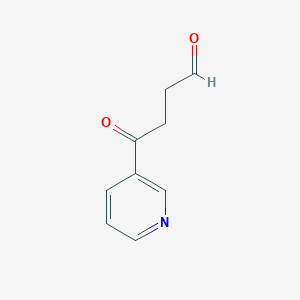

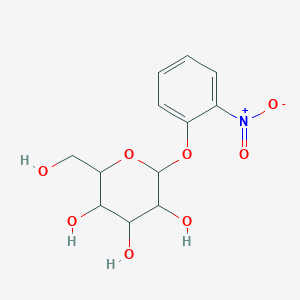

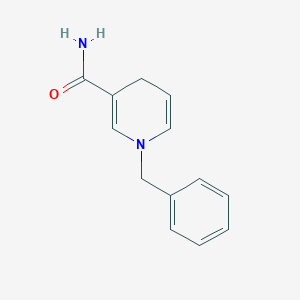

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)